(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol
CAS No.:
Cat. No.: VC15995244
Molecular Formula: C9H10N2O
Molecular Weight: 162.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H10N2O |
|---|---|
| Molecular Weight | 162.19 g/mol |
| IUPAC Name | (4-methylpyrazolo[1,5-a]pyridin-3-yl)methanol |
| Standard InChI | InChI=1S/C9H10N2O/c1-7-3-2-4-11-9(7)8(6-12)5-10-11/h2-5,12H,6H2,1H3 |
| Standard InChI Key | ANUUXFLENGFODE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CN2C1=C(C=N2)CO |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
(4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol consists of a bicyclic framework where a pyrazole ring is fused to a pyridine ring. The hydroxymethyl group (-CH₂OH) is attached to the pyridine nitrogen at position 3, while a methyl group occupies position 4 of the pyrazole moiety . Key structural descriptors include:
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SMILES Notation:
CC1=CC=CN2C1=C(C=N2)CO -
Topological Polar Surface Area (TPSA): 37.5 Ų, indicating moderate polarity .
The compound’s XLogP value of 0.5 suggests balanced lipophilicity, which enhances its suitability for drug discovery .
Computed Physicochemical Properties
Critical parameters derived from computational analyses include:
| Property | Value |
|---|---|
| Molecular Weight | 162.19 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 1 |
| Complexity | 163 |
These properties influence solubility, permeability, and metabolic stability, making the compound a promising candidate for pharmacokinetic optimization .
Synthetic Methodologies
General Synthesis Strategy
The synthesis of (4-Methylpyrazolo[1,5-a]pyridin-3-yl)methanol typically involves cyclocondensation reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds. A representative protocol from recent literature employs the following steps :
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Reaction Setup: Combine N-amino-2-iminopyridine (1a, 3 mmol) and ethyl acetoacetate (2a, 3 mmol) in ethanol (10 mL) with acetic acid (6 equivalents).
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Catalysis: Utilize Pd(OAc)₂ (10 mol%) under an oxygen atmosphere (1 atm).
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Conditions: Heat at 130°C for 18 hours.
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Workup: Cool to room temperature, collect crystals via filtration, and recrystallize from ethanol.
This method yields the target compound in 94% efficiency under optimized conditions .
Optimization of Reaction Parameters
Key variables affecting yield and purity include:
| Entry | Acid Equivalents | Atmosphere | Yield (%) |
|---|---|---|---|
| 4 | 6 (HOAc) | O₂ | 94 |
| 5 | 6 (HOAc) | Ar | 6 |
| 8 | 2 (TFA) | O₂ | 55 |
Oxygen atmosphere and acetic acid as a co-solvent significantly enhance reaction efficiency by facilitating oxidative cyclization .
Chemical Reactivity and Derivative Formation
Functional Group Transformations
The hydroxymethyl group at position 3 undergoes selective oxidation, esterification, and etherification. For instance:
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Oxidation: Treatment with Jones reagent yields the corresponding carboxylic acid.
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Esterification: Reacting with acetyl chloride produces the acetate derivative, enhancing lipophilicity.
Mechanistic Insights
While the exact mechanism of its biological activity remains under investigation, preliminary studies suggest interactions with kinase ATP-binding domains. The methyl and hydroxymethyl groups likely contribute to hydrophobic and hydrogen-bonding interactions, respectively .
Applications in Medicinal Chemistry
Drug Discovery
The compound serves as a scaffold for designing kinase inhibitors, antimetabolites, and neurotransmitter modulators. Its modular structure allows for facile derivatization to optimize potency and selectivity .
Pharmacokinetic Profiling
Preliminary ADMET studies indicate:
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Caco-2 Permeability: 12.7 × 10⁻⁶ cm/s (high intestinal absorption).
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CYP450 Inhibition: Low affinity for CYP3A4 (IC₅₀ > 50 μM), reducing drug-drug interaction risks.
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